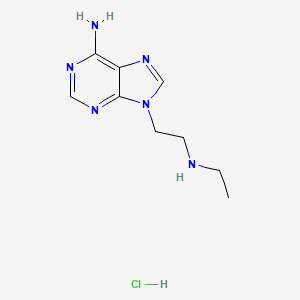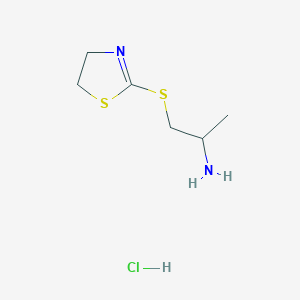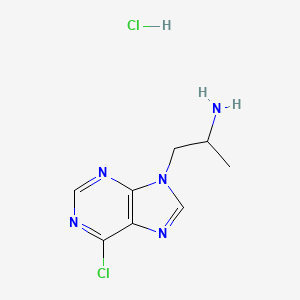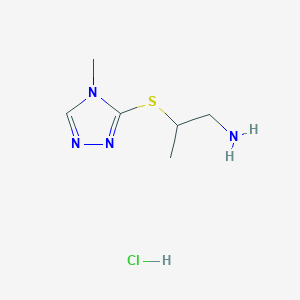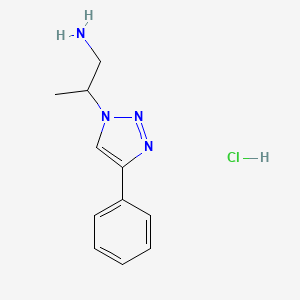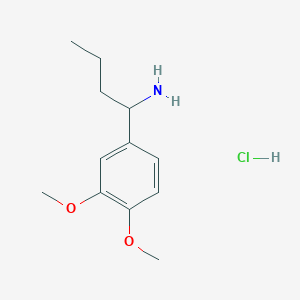
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride
Vue d'ensemble
Description
“3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H19ClN2 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride” can be represented by the InChI code: 1S/C11H15NO/c1-11(2,3)7-10(13)9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3 . The molecular weight of the compound is 214.74 g/mol .Applications De Recherche Scientifique
Catalysis in Polymerization Processes
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride-related compounds have been utilized in catalytic processes, particularly in the polymerization of ethylene. For example, certain pyrazolylamine ligands have been used to catalyze the oligomerization or polymerization of ethylene, producing different products depending on the co-catalyst and solvent used. This research highlights the versatility of these compounds in catalytic applications, especially in creating various polymeric materials (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
These compounds play a crucial role in the synthesis of diverse heterocyclic compounds. For instance, they have been used as starting materials in alkylation and ring closure reactions to create a structurally diverse library of compounds. This includes the production of dithiocarbamates, thioethers, and various azoles, demonstrating their importance in the field of organic synthesis and the development of new pharmaceuticals and materials (Roman, 2013).
Inhibition of Corrosion
Compounds related to 3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride have also been studied for their corrosion inhibition properties. For instance, pyridine–pyrazole compounds have shown effectiveness in reducing the corrosion of steel in hydrochloric acid solutions, suggesting potential applications in industrial maintenance and preservation (Bouklah et al., 2005).
Antimicrobial Studies
These compounds have been synthesized and evaluated for their antimicrobial properties. For example, certain derivatives have shown promise in pharmaceutical and medicinal chemistry due to their significant biological activities. This underscores their potential utility in developing new antimicrobial agents and treatments (Tayade et al., 2012).
Propriétés
IUPAC Name |
3,3-dimethyl-1-pyridin-4-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-11(2,3)8-10(12)9-4-6-13-7-5-9;/h4-7,10H,8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCKKUNRAJGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






